

2,2-Dimethylhexan-3-amine IUPAC name and structure

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Compound of Interest

Compound Name: 2,2-Dimethylhexan-3-amine

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An In-Depth Technical Guide on **2,2-Dimethylhexan-3-amine**: IUPAC Nomenclature and Structural Elucidation

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical compound **2,2-Dimethylhexan-3-amine**, focusing on the systematic determination of its IUPAC name and the precise depiction of its molecular structure. The principles outlined herein are fundamental for researchers, scientists, and professionals in drug development and organic chemistry, ensuring unambiguous communication and documentation of chemical entities.

Foundational Principles of IUPAC Nomenclature for Aliphatic Amines

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to provide a unique and descriptive name for every distinct structure. For aliphatic amines, the nomenclature is derived from the parent alkane chain to which the amino group (-NH₂) is attached.

The core principle involves identifying the longest continuous carbon chain that contains the carbon atom bonded to the nitrogen. This chain is named as the parent alkane, and the "-e" ending is replaced with "-amine". A locant (number) is used to indicate the position of the amino group on the parent chain, with the numbering starting from the end that gives the amino group

the lowest possible number. Any alkyl groups or other substituents attached to the parent chain are named and numbered accordingly.

Step-by-Step IUPAC Name Determination and Structural Analysis

The name "**2,2-Dimethylhexan-3-amine**" provides all the necessary information to deduce its structure and verify the correctness of its name according to IUPAC rules.

Deconstruction of the IUPAC Name

- Parent Chain: The root "hexan" indicates a six-carbon continuous chain (hexane).
- Functional Group: The suffix "-amine" signifies the presence of a primary amino group (-NH_2) as the principal functional group.
- Position of the Functional Group: The number "-3-" preceding "amine" specifies that the amino group is attached to the third carbon atom of the hexane chain.
- Substituents: The prefix "Dimethyl" indicates the presence of two methyl (-CH_3) groups.
- Position of Substituents: The locants "2,2-" specify that both methyl groups are attached to the second carbon atom of the hexane chain.

Verification of the IUPAC Name

To confirm that "**2,2-Dimethylhexan-3-amine**" is the correct and unambiguous IUPAC name, we follow the systematic naming process:

- Identify the Longest Carbon Chain: The longest continuous chain containing the carbon attached to the amino group is a six-carbon chain.
- Numbering the Parent Chain: The chain is numbered from the end that gives the carbon atom bonded to the amino group the lowest possible number. Numbering from right to left in the conventional drawing gives the amino group the locant "3". Numbering from left to right would assign it the locant "4". Therefore, the correct numbering direction results in the name "hexan-3-amine".

- Identify and Name Substituents: There are two methyl groups attached to the second carbon atom of this chain.
- Assemble the Full IUPAC Name: Combining the substituent names and locants with the parent amine name gives **2,2-Dimethylhexan-3-amine**.

Molecular Structure and Visualization

Based on the IUPAC name, the molecular structure can be accurately drawn. The structure consists of a hexane backbone, with an amino group on the third carbon and two methyl groups on the second carbon.

Chemical Formula and Properties

Property	Value
Molecular Formula	C ₈ H ₁₉ N
Molar Mass	129.24 g/mol
CAS Number	74558-05-9
Appearance	Expected to be a liquid at STP
Boiling Point	Estimated to be in the range of 140-160 °C
Chirality	The carbon at position 3 is a chiral center

The presence of a chiral center at the C3 position means that **2,2-Dimethylhexan-3-amine** can exist as two distinct enantiomers: (R)-**2,2-Dimethylhexan-3-amine** and (S)-**2,2-Dimethylhexan-3-amine**.

Structural Diagram

The following diagram illustrates the logical connectivity of the atoms in **2,2-Dimethylhexan-3-amine**.

Caption: Molecular graph of **2,2-Dimethylhexan-3-amine**.

Experimental Protocols: Synthesis and Analysis

While numerous synthetic routes could be envisioned, a common laboratory-scale synthesis would involve the reductive amination of 2,2-dimethylhexan-3-one.

Synthesis via Reductive Amination

Objective: To synthesize **2,2-Dimethylhexan-3-amine** from 2,2-dimethylhexan-3-one.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylhexan-3-one in a suitable solvent such as methanol.
- Amine Source: Add an excess of ammonia, typically as a solution in methanol or as ammonium acetate, to the flask.
- Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), to the reaction mixture. The use of these milder reducing agents is crucial to prevent the reduction of the ketone before imine formation.
- Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Once the reaction is complete, quench the reaction by carefully adding dilute hydrochloric acid. This will protonate the amine and destroy any remaining reducing agent.
- Purification: The product can be isolated by extraction. The aqueous layer is made basic with a strong base (e.g., NaOH) to deprotonate the amine, which can then be extracted with an organic solvent like diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized **2,2-Dimethylhexan-3-amine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule, including the singlet for the two methyl groups at C2, the multiplet for the proton at C3, and signals for the protons on the rest of the alkyl chain and the amino group.
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M^+) corresponding to the molar mass of 129.24 g/mol .
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm^{-1} .

Conclusion

The IUPAC name **2,2-Dimethylhexan-3-amine** is a precise descriptor of its chemical structure. The systematic rules of IUPAC nomenclature allow for its unambiguous identification, which is critical for scientific research, patent literature, and regulatory submissions. The structure, containing a chiral center, and its synthesis via methods like reductive amination, are foundational concepts in organic chemistry relevant to drug discovery and development.

References

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